2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
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Overview
Description
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide typically involves the reaction of 2-(2H-1,3-Benzodioxol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(2H-1,3-Benzodioxol-5-yl)acetic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)acetic acid
- 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazone
- 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the benzodioxole ring and the hydrazide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQXGTPXKXCQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465410 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-88-5 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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